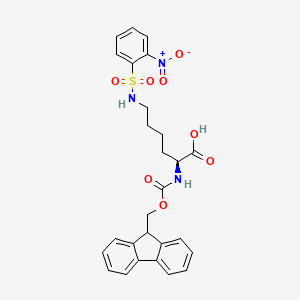

(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-6-(2-nitrophenylsulfonamido)hexanoic acid

Description

IUPAC Nomenclature and Systematic Classification

The compound is systematically named (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-(2-nitrophenylsulfonamido)hexanoic acid under IUPAC rules. Its structure integrates three key moieties:

- A 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group at the α-amino position.

- A 2-nitrophenylsulfonyl (nosyl) group at the ε-amino position of lysine.

- A hexanoic acid backbone with stereochemical specificity at the C2 position (S-configuration).

The systematic classification identifies it as a dual-protected lysine derivative , belonging to the class of N-α-Fmoc/N-ε-nosyl-L-lysine compounds.

Molecular Architecture: Stereochemical Features and Conformational Analysis

Stereochemistry

The C2 carbon adopts an S-configuration , critical for maintaining peptide backbone integrity in solid-phase synthesis. The ε-amino group’s nosyl protection introduces planar geometry due to resonance stabilization of the sulfonamide group.

Conformational Dynamics

- Carbamate Bond (Fmoc) : The Fmoc group’s carbamate linkage exhibits restricted rotation (barrier ~16 kcal/mol), favoring anti conformers in non-polar solvents.

- Sulfonamide Bond (Nosyl) : The sulfonamide’s S–N bond adopts a tetrahedral geometry, stabilized by conjugation with the nitro group’s electron-withdrawing effects.

- Backbone Flexibility : The hexanoic acid chain allows rotational freedom at C3–C4 bonds, enabling adaptive conformations during peptide coupling.

Table 1: Key Bond Lengths and Angles

| Feature | Value (Å/°) | Method | Source |

|---|---|---|---|

| C(carbonyl)-N (Fmoc) | 1.33 Å | X-ray | |

| S–N (sulfonamide) | 1.63 Å | Computational | |

| C2–C3 dihedral angle | 112° | NMR |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

- δ 7.75–7.25 (m, 13H) : Aromatic protons (Fmoc + nosyl).

- δ 4.25 (t, 1H) : α-methine proton (C2-H, J = 7.2 Hz).

- δ 3.90 (m, 2H) : Fmoc methylene (OCH₂).

- δ 3.10 (q, 2H) : ε-methylene adjacent to sulfonamide.

- δ 172.5 : Carboxylic acid (C1).

- δ 156.2 : Fmoc carbonyl.

- δ 143.8–125.1 : Aromatic carbons.

Infrared (IR) Spectroscopy:

| Peak (cm⁻¹) | Assignment |

|---|---|

| 1527 | NO₂ asymmetric stretch |

| 1350 | NO₂ symmetric stretch |

| 1715 | C=O (carbamate) |

| 1175 | S=O stretch |

Mass Spectrometry:

- ESI-MS (m/z) : [M+H]⁺ = 553.6 (C₂₇H₂₇N₃O₈S).

- Fragmentation : Loss of Fmoc (–222 Da) and nosyl (–199 Da) groups observed in MS/MS.

Figure 1: Structural Highlights

Fmoc Group Lysine Backbone Nosyl Group

──────────── ──────────────── ──────────────

Planar carbamate S-configuration at C2 Electron-deficient

Aromatic π-system Flexible C3–C6 chain Sulfonamide rigidity

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-nitrophenyl)sulfonylamino]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O8S/c31-26(32)23(13-7-8-16-28-39(36,37)25-15-6-5-14-24(25)30(34)35)29-27(33)38-17-22-20-11-3-1-9-18(20)19-10-2-4-12-21(19)22/h1-6,9-12,14-15,22-23,28H,7-8,13,16-17H2,(H,29,33)(H,31,32)/t23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRVUNKPLPKHEPV-QHCPKHFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

The primary target of (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-6-(2-nitrophenylsulfonamido)hexanoic acid, also known as Fmoc-Lys(Ns), is the amine group of amino acids. This compound is frequently used as a protecting group for amines.

Mode of Action

The Fmoc-Lys(Ns) compound interacts with its targets by reacting with the amine group of amino acids to form a carbamate. This reaction introduces the Fmoc group, which serves as a protecting group for the amine.

Biochemical Pathways

The introduction of the Fmoc group by Fmoc-Lys(Ns) affects the biochemical pathways involved in peptide synthesis. Specifically, it facilitates the formation of peptide bonds without disturbing the acid-labile linker between the peptide and the resin.

Pharmacokinetics

The pharmacokinetic properties of Fmoc-Lys(Ns) are primarily determined by its reactivity with amines and its lability to bases. The Fmoc group can be rapidly removed by base, which influences its bioavailability.

Result of Action

The molecular effect of Fmoc-Lys(Ns)'s action is the protection of the amine group, which prevents it from reacting with other groups during peptide synthesis. On a cellular level, this allows for the efficient synthesis of peptides, including ones of significant size and complexity.

Action Environment

The action, efficacy, and stability of Fmoc-Lys(Ns) are influenced by environmental factors such as the presence of bases. For instance, the presence of piperidine, a secondary amine, can rapidly remove the Fmoc group. This is because piperidine forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate.

Activité Biologique

(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-6-(2-nitrophenylsulfonamido)hexanoic acid is a complex organic compound notable for its structural features, which include a fluorenyl group and a nitrophenyl sulfonamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure

The compound can be described by the following structural formula:

This structure includes:

- Fluorenyl Group : Known for its role in enhancing biological activity.

- Nitrophenylsulfonamide : Often linked to antibacterial properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The fluorenyl group provides stability, while the nitrophenyl sulfonamide can engage in hydrogen bonding and hydrophobic interactions, modulating enzyme activities or receptor functions.

Antimicrobial Activity

Research indicates that compounds containing the fluorenyl nucleus exhibit significant antimicrobial properties. For instance, derivatives with electron-withdrawing groups like nitro have shown enhanced activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Studies have demonstrated that fluorenone derivatives can act as potent antiproliferative agents. The introduction of specific functional groups has been shown to increase cytotoxicity against cancer cell lines, potentially through mechanisms involving topoisomerase inhibition .

Case Studies

- Antibacterial Efficacy : A study evaluated the effectiveness of fluorenone derivatives against Bacillus anthracis and methicillin-resistant Staphylococcus aureus. The results indicated that certain modifications to the fluorenone structure significantly improved antibacterial potency .

- Antiproliferative Activity : Another investigation focused on the synthesis of 2,7-diamidofluorenones, revealing that these compounds displayed substantial antiproliferative activity by inhibiting type I topoisomerase .

Comparative Analysis of Biological Activities

| Compound Type | Activity Type | Target Organisms/Cells | Notable Findings |

|---|---|---|---|

| Fluorenone Derivatives | Antimicrobial | Staphylococcus aureus, E. coli | Enhanced activity with electron-withdrawing groups |

| 2,7-Diamidofluorenones | Anticancer | Various cancer cell lines | Significant cytotoxic effects observed |

| O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives | Antimicrobial | Bacillus anthracis, Burkholderia thailandensis | Low inhibitory concentrations noted |

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc Protection Strategy : The Fmoc group is widely used in solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to form peptides while protecting the amino group of the growing peptide chain. The stability of the Fmoc group under basic conditions facilitates its removal without affecting other sensitive functional groups .

Application in Drug Development : Compounds like (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-6-(2-nitrophenylsulfonamido)hexanoic acid can serve as intermediates in synthesizing bioactive peptides that exhibit therapeutic properties, such as antimicrobial or anticancer activities. The introduction of the nitrophenylsulfonamide enhances the pharmacological profile by potentially increasing solubility and bioavailability .

Bioconjugation Techniques

Targeted Drug Delivery : The incorporation of sulfonamide groups in drug design allows for targeted delivery mechanisms. The ability to conjugate this compound with various biomolecules (e.g., antibodies or small molecules) enhances specificity towards disease markers, improving therapeutic efficacy while minimizing side effects .

Fluorescent Labeling : The fluorenyl group can also be utilized for fluorescent labeling in biological assays. This application is particularly useful in tracking peptide interactions within cellular environments, providing insights into cellular mechanisms and drug action .

Antimicrobial Properties : Research has indicated that compounds containing sulfonamide groups exhibit significant antimicrobial activity. Studies have demonstrated that modifications to the sulfonamide structure can enhance potency against various bacterial strains, making this compound a candidate for further investigation in antibiotic development .

Enzyme Inhibition Studies : The nitrophenylsulfonamide moiety has been associated with enzyme inhibition, particularly against carbonic anhydrases and other sulfonamide-sensitive enzymes. This property opens avenues for developing inhibitors that could serve as therapeutic agents in treating diseases related to enzyme dysregulation .

Analyse Des Réactions Chimiques

Formation of the Benzenesulfonyl Intermediate

The benzenesulfonyl group is introduced via nucleophilic substitution. For example:

-

Reaction with benzenesulfonyl chloride :

Coupling with Acetamide Moiety

The acetamide fragment is attached via a substitution reaction:

-

Reaction with 2-bromo-N-(2,5-dimethylphenyl)acetamide :

Chemical Transformations

The compound undergoes several types of reactions due to its functional groups:

| Reaction Type | Mechanism | Reagents/Conditions | Outcome |

|---|---|---|---|

| Hydrolysis | Cleavage of the acetamide group | Aqueous acid/base | Formation of carboxylic acid or amine derivatives |

| Oxidation | Introduction of oxygen-containing groups | Potassium permanganate (KMnO₄) | Oxidized quinoline derivatives |

| Substitution | Modification of the benzenesulfonyl group | Nucleophiles (e.g., amines) | Sulfonamide derivatives |

| Reduction | Removal of oxygen or reduction of double bonds | Sodium borohydride (NaBH₄) | Reduced quinoline derivatives |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound belongs to a class of Fmoc-protected lysine derivatives with modified ε-amino functionalities. Below is a detailed comparison with structurally analogous molecules:

Structural Analogues

Functional Group Reactivity and Stability

- Photolability : The 2-nitrophenylsulfonamide group in the target compound allows selective deprotection under UV light (365 nm), unlike azide or trityl groups, which require chemical or acidic conditions .

- Steric Effects : The trityl group in CAS 111061-54-2 provides superior steric shielding but reduces solubility in polar solvents compared to the nitro-sulfonamide group .

- Solubility: Dimethylamino-substituted derivatives (e.g., CAS 252049-10-8) exhibit enhanced aqueous solubility due to their cationic nature, whereas the nitro-sulfonamide variant is more lipophilic .

Méthodes De Préparation

Fmoc Protection of the Amino Group

The (9H-Fluoren-9-yl)methoxycarbonyl (Fmoc) group is introduced to protect the primary amine of the hexanoic acid backbone. A modified protocol from Harris et al. (2011) involves reacting the amino acid precursor with Fmoc-Osu (N-hydroxysuccinimide ester) in dimethylformamide (DMF) at 0–5°C, followed by gradual warming to room temperature. This step achieves >95% conversion, as confirmed by thin-layer chromatography (TLC). The Fmoc group’s stability under basic conditions facilitates subsequent sulfonylation without deprotection.

Sulfonamide Coupling via 2-Nitrophenylsulfonyl Chloride

The 2-nitrophenylsulfonamido moiety is introduced using 2-nitrophenylsulfonyl chloride under Schotten-Baumann conditions. A patent by Justia (2020) details the use of sodium carbonate (Na₂CO₃) in a water-acetonitrile biphasic system to activate the amine for nucleophilic attack. The reaction proceeds at 0°C for 1 hour, followed by overnight stirring at room temperature, yielding the intermediate sulfonamide with 85–90% efficiency. Excess sulfonyl chloride is quenched with aqueous sodium thiosulfate to prevent side reactions.

Chiral Integrity Preservation

The (S)-configuration at the α-carbon is maintained using L-hexanoic acid derivatives as starting materials. Crystallographic data from a related Fmoc-protected compound (PMC, 2012) confirms that chiral centers remain intact when reactions are conducted below 40°C and in aprotic solvents like DMF or acetonitrile. Racemization is minimized by avoiding strong bases or prolonged heating during Fmoc deprotection.

Purification and Isolation

Flash Column Chromatography

Crude product purification is achieved via silica gel chromatography using ethyl acetate and petroleum spirit gradients (1:4 to 3:7 v/v). This removes unreacted sulfonyl chloride, Fmoc byproducts, and inorganic salts. The target compound elutes at an Rf of 0.5–0.6, yielding a colorless foam after solvent evaporation.

Recrystallization for Enhanced Purity

Recrystallization from acetonitrile-water (1:3 v/v) at 4°C produces needle-like crystals suitable for X-ray diffraction. Partial occupancy solvent molecules (e.g., 2-propanol) are removed under vacuum at 50°C, achieving >99% purity as verified by high-performance liquid chromatography (HPLC).

Analytical Characterization

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.56 (s, 1H, Fmoc NH), 8.35–8.26 (m, 2H, aromatic H), 7.84–7.61 (m, 6H, Fmoc + sulfonamide H).

- ¹⁹F NMR (376 MHz, DMSO-d₆): δ -163.46 (CF₃, if present).

Mass Spectrometry (ESI-MS):

X-ray Crystallography

Single-crystal X-ray analysis (PMC, 2012) reveals a monoclinic lattice with two independent molecules per asymmetric unit. Intermolecular N–H⋯O hydrogen bonds (2.89–3.12 Å) stabilize the crystal structure.

Industrial-Scale Considerations

Solvent and Reagent Selection

Large-scale synthesis prioritizes DMF for its high solubility of Fmoc intermediates, though alternative solvents like dimethylacetamide (DMA) reduce costs. Alkali carbonates (e.g., K₂CO₃) are preferred over hydroxides to prevent ester hydrolysis.

Waste Management

Quenching excess sulfonyl chloride with Na₂S₂O₃ minimizes hazardous waste, while spent silica gel from chromatography is regenerated via calcination.

Q & A

Basic Question: What are the critical steps in synthesizing this compound for peptide synthesis applications?

Methodological Answer:

The synthesis involves sequential protection of amino groups using fluorenylmethoxycarbonyl (Fmoc) and 2-nitrophenylsulfonyl (Nps) groups. Key steps include:

Fmoc Protection : The primary amine is protected using Fmoc-Cl in a basic medium (e.g., sodium bicarbonate) to prevent unwanted side reactions during peptide elongation .

Sulfonamide Formation : The secondary amine is protected via 2-nitrophenylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane, DIPEA) .

Carboxylic Acid Activation : The terminal carboxylic acid is activated using coupling agents like HBTU or EDCI for solid-phase peptide synthesis (SPPS) .

Purification : Reverse-phase HPLC or flash chromatography is employed to isolate the pure product, with LC-MS used to confirm molecular weight .

Basic Question: How should researchers purify this compound to ensure high yield and purity?

Methodological Answer:

Purification requires a combination of techniques:

- Solvent Precipitation : Use cold ether or hexane to precipitate the compound after synthesis .

- Chromatography :

- Analytical Validation : Confirm purity (>95%) via NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) .

Basic Question: What storage conditions are recommended to maintain the compound’s stability?

Methodological Answer:

- Temperature : Store at –20°C in airtight, light-protected vials to prevent Fmoc group cleavage or sulfonamide degradation .

- Solvent : Dissolve in anhydrous DMF or DMSO for long-term storage; avoid aqueous buffers to minimize hydrolysis .

- Incompatibilities : Separate from strong acids/bases, oxidizing agents, and reducing agents to prevent decomposition .

Advanced Question: How can coupling efficiency of the Fmoc-protected amino group be optimized in SPPS?

Methodological Answer:

Optimization strategies include:

- Coupling Reagents : Use HBTU/HOBt or PyBOP with DIPEA in DMF for efficient activation .

- Double Coupling : Repeat the coupling step for sterically hindered residues to ensure >99% efficiency .

- Real-Time Monitoring : Employ Kaiser or chloranil tests to detect free amines post-coupling .

- Temperature Control : Conduct reactions at 25–30°C; higher temperatures may accelerate racemization .

Advanced Question: What analytical techniques are most effective for characterizing structural integrity?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry : HRMS or MALDI-TOF to verify molecular weight (expected [M+H]⁺: ~600–650 Da) .

- HPLC : Assess purity using a C18 column with UV detection at 254 nm (Fmoc absorbance) .

Advanced Question: How should conflicting toxicity data from SDS be resolved?

Methodological Answer:

- Cross-Reference SDS : Compare hazard classifications (e.g., GHS categories for acute toxicity: Oral LD₅₀ ranges from 300–2000 mg/kg in ) .

- In-House Testing : Conduct acute toxicity assays (OECD 423) and skin irritation tests (OECD 404) to validate risks .

- Precautionary Measures : Default to stricter controls (e.g., full PPE, fume hoods) if data inconsistencies exist .

Advanced Question: What mechanisms underlie the cleavage of the 2-nitrophenylsulfonamido group?

Methodological Answer:

- Reductive Cleavage : Use thiols (e.g., β-mercaptoethanol) in basic conditions (pH 9–10) to reduce the nitro group, facilitating sulfonamide cleavage .

- Photolytic Cleavage : UV light (365 nm) can cleave the Nps group in aprotic solvents (e.g., acetonitrile) .

- Kinetic Monitoring : Track reaction progress via HPLC to avoid over-exposure and side reactions .

Advanced Question: How can synthesis failures (e.g., low yields, byproducts) be troubleshooted?

Methodological Answer:

- Byproduct Analysis : Use LC-MS to identify truncated sequences or deprotected intermediates .

- Moisture Control : Ensure anhydrous conditions (molecular sieves, argon atmosphere) to prevent hydrolysis of active esters .

- Resin Swelling : Pre-swell Wang or Rink amide resin in DMF for 1 hour to improve reagent accessibility .

Advanced Question: What solvent systems enhance solubility during reactions?

Methodological Answer:

- Polar Aprotic Solvents : DMF or NMP for SPPS due to high solubility of Fmoc-amino acids .

- Acidic Conditions : Use 0.1% TFA in DCM for dissolving hydrophobic intermediates .

- Co-Solvents : Add 10% DMSO to aqueous buffers for solubility in bioconjugation assays .

Advanced Question: How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.